molecular formula C13H9NO5 B6368565 6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261997-77-6

6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368565
CAS RN: 1261997-77-6
M. Wt: 259.21 g/mol
InChI Key: DFCWZWSJMQPEIL-UHFFFAOYSA-N
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Description

6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine (6-DCPHP) is a chemical compound with a wide range of applications in the scientific research field. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by its two carboxyl groups attached to a benzene ring. 6-DCPHP is used in various scientific studies due to its unique properties and ability to interact with different molecules.

Scientific Research Applications

6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% has been used in various scientific studies due to its unique properties and ability to interact with different molecules. It has been used as a catalyst in organic synthesis, as a fluorescent probe for imaging in cell cultures, and as a drug delivery system. It has also been used as a fluorescent dye for the detection of DNA, proteins, and other macromolecules. Additionally, 6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% has been used in the study of enzyme kinetics, protein-protein interactions, and cell signaling pathways.

Mechanism of Action

The mechanism of action of 6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that its two carboxyl groups interact with the hydroxyl group of the pyridine ring, resulting in the formation of a stable complex. This complex is believed to be responsible for the compound’s ability to interact with other molecules. Additionally, the two carboxyl groups may also interact with the other molecules, resulting in the formation of a new complex or the disruption of the existing complex.
Biochemical and Physiological Effects
6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to modulate the activity of certain receptors, such as the serotonin 5-HT1A receptor. Additionally, 6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% has been found to have antioxidant and anti-inflammatory properties and to be capable of inducing apoptosis in certain cell types.

Advantages and Limitations for Lab Experiments

6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature for extended periods of time. Additionally, it is relatively non-toxic and can be used in low concentrations. However, 6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% also has some limitations. It is not soluble in water, which can limit its use in certain experiments. Additionally, it is relatively expensive and may not be suitable for large-scale experiments.

Future Directions

The future of 6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% is promising. It has been used in a wide range of scientific studies and has been found to have a variety of potential applications. It has been suggested that 6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% could be used as a drug delivery system, as a fluorescent probe for imaging in cell cultures, and as a catalyst in organic synthesis. Additionally, it has been suggested that 6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% could be used to study enzyme kinetics, protein-protein interactions, and cell signaling pathways. Finally, 6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% could be used to study the biochemical and physiological effects of other compounds, as well as the mechanism of action of those compounds.

Synthesis Methods

6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% can be synthesized from pyridine and 3,5-dicarboxybenzaldehyde. The reaction between these two compounds is catalyzed by a strong acid such as sulfuric acid and results in the formation of 6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% as the main product. The reaction is usually carried out in an aqueous solution at a temperature of around 80°C and a pressure of 1 atm. The reaction is complete in about 4 hours.

properties

IUPAC Name

5-(6-oxo-1H-pyridin-2-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-11-3-1-2-10(14-11)7-4-8(12(16)17)6-9(5-7)13(18)19/h1-6H,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCWZWSJMQPEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683166
Record name 5-(6-Oxo-1,6-dihydropyridin-2-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine

CAS RN

1261997-77-6
Record name 5-(6-Oxo-1,6-dihydropyridin-2-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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